molecular formula C7H6N2O B6235136 2-ethynyl-6-methoxypyrazine CAS No. 1196153-43-1

2-ethynyl-6-methoxypyrazine

Cat. No.: B6235136
CAS No.: 1196153-43-1
M. Wt: 134.1
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Description

2-ethynyl-6-methoxypyrazine is a chemical compound with the molecular formula C8H8N2O. It is known for its distinctive aroma, often described as green bell pepper or vegetable-like, making it valuable in the food and beverage industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-ethynyl-6-methoxypyrazine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: Room temperature to 80°C

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of automated reactors and continuous flow systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-6-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazine oxides.

    Reduction: Can be reduced to form ethyl-substituted pyrazines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrazine oxides.

    Reduction: Ethyl-substituted pyrazines.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-ethynyl-6-methoxypyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the food and beverage industry for flavoring purposes.

Mechanism of Action

The mechanism of action of 2-ethynyl-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethynyl-5-methoxypyrazine: Similar structure but with the methoxy group at a different position.

    3-alkyl-2-methoxypyrazines: Known for their green and earthy aroma, commonly found in vegetables and wines.

Uniqueness

2-ethynyl-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its ethynyl group provides additional reactivity compared to other methoxypyrazines, making it a versatile compound in various applications.

Properties

CAS No.

1196153-43-1

Molecular Formula

C7H6N2O

Molecular Weight

134.1

Purity

95

Origin of Product

United States

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